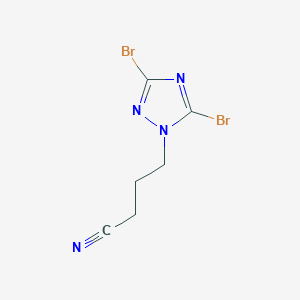

![molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1](/img/structure/B6344627.png)

3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves bromination reactions . Dibromination of alkenes, alkynes, and ketones can be achieved using various reagents . For instance, the combination of DMSO and oxalyl bromide has been reported as a highly efficient brominating reagent . Another method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains two bromine atoms and a phenylpropenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve its bromine atoms and the triazole ring . Bromination reactions of alkenes and alkynes are common and can be conducted under mild conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles have led to the formation of various compounds, showcasing the compound's reactivity and potential in creating bioactive molecules. This reactivity forms the basis for synthesizing compounds with potential applications in medicinal chemistry and materials science (Khaliullin et al., 2014).

Functional Materials Synthesis

The compound's derivatives, such as dibromo-triazoles, have been synthesized and evaluated for their applications in creating functional materials. These materials are noted for their high biological activity, low toxicity, and systemic nature, making them suitable for various applications in medicinal chemistry and materials chemistry (Yu et al., 2014).

Antidepressant Properties

Studies on 3-substituted thietane-1,1-dioxides synthesized from 3,5-dibromo derivatives have shown antidepressant properties. These findings highlight the potential therapeutic applications of these compounds in treating depression, further emphasizing the relevance of 3,5-dibromo-1,2,4-triazole derivatives in pharmaceutical research (Klen et al., 2017).

Quantum Mechanical Studies and Biological Evaluation

Quantum mechanical studies on anastrozole-based triazole analogues, including derivatives of 3,5-dibromo-1,2,4-triazole, have provided insights into their structural, electronic, and biological properties. These studies indicate the compounds' potential as effective materials in drug design and other applications (Al-Otaibi et al., 2020).

Antimicrobial Activity

New derivatives of 1,2,4-triazole, synthesized from 3,5-dibromo-1,2,4-triazole, have been evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, underscoring the compound's utility in addressing microbial resistance (Kaplancikli et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMXISOYVRTXPM-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]benzonitrile](/img/structure/B6344560.png)

![3,5-Dibromo-1-[2-(1,3-dioxan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344601.png)

![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)

![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)

![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)

![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)

![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)